molecular formula C6H15ClN2O2S B1342417 N-(Piperidin-4-yl)methanesulfonamide hydrochloride CAS No. 68996-26-9

N-(Piperidin-4-yl)methanesulfonamide hydrochloride

Cat. No. B1342417
CAS RN: 68996-26-9
M. Wt: 214.71 g/mol
InChI Key: LUSUXJHDQXASOK-UHFFFAOYSA-N
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Description

“N-(Piperidin-4-yl)methanesulfonamide hydrochloride” is an organic compound with the empirical formula C6H14N2O2S . It is typically used for research purposes .


Molecular Structure Analysis

The molecular weight of “N-(Piperidin-4-yl)methanesulfonamide hydrochloride” is 178.26 g/mol . The SMILES string representation of the molecule is CS(=O)(=O)NC1CCNCC1 .


Physical And Chemical Properties Analysis

“N-(Piperidin-4-yl)methanesulfonamide hydrochloride” is a solid substance . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Application in Medical Research: Activators of Hypoxia-Inducible Factor 1 Pathways

  • Specific Scientific Field : Medical Research, specifically Oncology and Cell Biology .
  • Summary of the Application : N-(Piperidin-4-yl)methanesulfonamide hydrochloride has been used in the synthesis of novel benzamide derivatives, which have shown significant inhibitory bioactivity in HepG2 cells . These compounds are being studied as potential activators of hypoxia-inducible factor 1 (HIF-1) pathways, which play a crucial role in cellular response to hypoxia .
  • Results or Outcomes : Preliminary in vitro studies indicated that compounds 10b and 10j show significant inhibitory bioactivity in HepG2 cells, with IC50 values of 0.12 and 0.13 μM, respectively . These compounds induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Application in Drug Synthesis

  • Specific Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : “N-(Piperidin-4-yl)methanesulfonamide hydrochloride” is used as a building block in the synthesis of various pharmaceutical compounds . It is often used in the production of heterocyclic compounds, which are widely used in drug discovery .
  • Results or Outcomes : The outcomes of using this compound in drug synthesis can vary greatly depending on the specific synthesis protocol and the target compound. The product details did not provide specific results or outcomes .

Application in Cancer Research

  • Specific Scientific Field : Oncology .
  • Summary of the Application : A series of N-(piperidine-4-yl) benzamide compounds were synthesized and their effects against cancer cells were investigated .
  • Results or Outcomes : The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

Application in Pharmaceutical Chemistry

  • Specific Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : “N-(Piperidin-4-yl)methanesulfonamide hydrochloride” is used as a building block in the synthesis of various pharmaceutical compounds . It is often used in the production of heterocyclic compounds, which are widely used in drug discovery .
  • Results or Outcomes : The outcomes of using this compound in drug synthesis can vary greatly depending on the specific synthesis protocol and the target compound. The product details did not provide specific results or outcomes .

Application in Synthesis of Derivatives

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride” is used in the synthesis of various derivatives . These derivatives can have a wide range of applications in different fields of scientific research .
  • Results or Outcomes : The outcomes of using this compound in the synthesis of derivatives can vary greatly depending on the specific synthesis protocol and the target compound. The product details did not provide specific results or outcomes .

Safety And Hazards

The safety data sheet for “N-(Piperidin-4-yl)methanesulfonamide hydrochloride” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

As “N-(Piperidin-4-yl)methanesulfonamide hydrochloride” is primarily used for research purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

N-piperidin-4-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-2-4-7-5-3-6;/h6-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSUXJHDQXASOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608834
Record name N-(Piperidin-4-yl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-yl)methanesulfonamide hydrochloride

CAS RN

68996-26-9
Record name Methanesulfonamide, N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68996-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Piperidin-4-yl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a dried reaction flask, butyl 4-(methylsulfonamido)piperidine-1-carboxylate (2.53 g, 9.1 mmol) was dissolved in a mixed solvent of dichloromethane (20 mL) and methanol (5 mL). A dried HCl gas was passed thereto at room temperature for 2 hr, and a white solid was formed. The mixture was filtered and washed with dichloromethane and anhydrous ethyl ether, and dried to obtain a white powdery solid (1.88 g) in a 96.3% yield.
Name
butyl 4-(methylsulfonamido)piperidine-1-carboxylate
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
96.3%

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